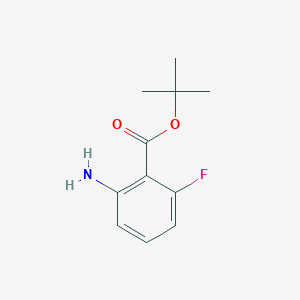

Tert-butyl 2-amino-6-fluorobenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14FNO2 |

|---|---|

Molecular Weight |

211.23 g/mol |

IUPAC Name |

tert-butyl 2-amino-6-fluorobenzoate |

InChI |

InChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)9-7(12)5-4-6-8(9)13/h4-6H,13H2,1-3H3 |

InChI Key |

KSWHMFLZELUNGU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC=C1F)N |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 2 Amino 6 Fluorobenzoate and Analogues

Direct Esterification Approaches to Tert-butyl 2-amino-6-fluorobenzoate

Direct esterification of 2-amino-6-fluorobenzoic acid with tert-butanol (B103910) is a primary route to obtaining tert-butyl 2-amino-6-fluorobenzoate. This method typically involves the use of a catalyst to facilitate the reaction between the carboxylic acid and the alcohol. Common catalysts for this transformation include strong acids like sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by removing the water formed during the reaction, often through azeotropic distillation.

However, the presence of the amino group can complicate the reaction, as it can be protonated by the acid catalyst, reducing its nucleophilicity and potentially leading to side reactions. To circumvent this, alternative methods employing milder conditions or different activating agents have been explored. For instance, the use of dicyclohexylcarbodiimide (B1669883) (DCC) or other coupling agents can facilitate the esterification under neutral conditions, minimizing the risk of side reactions involving the amino group.

Another approach involves the use of triphosgene, a safe and easy-to-handle solid, for the esterification of amino acids. researchgate.net This method has been applied to the synthesis of various amino acid esters and could be a viable option for the synthesis of tert-butyl 2-amino-6-fluorobenzoate. researchgate.net

Transesterification Strategies for the Formation of Tert-butyl 2-amino-6-fluorobenzoate from Other Esters

Transesterification offers an alternative pathway to tert-butyl 2-amino-6-fluorobenzoate, starting from a different ester of 2-amino-6-fluorobenzoic acid, such as the methyl or ethyl ester. This process involves reacting the starting ester with tert-butanol in the presence of a catalyst. The choice of catalyst is crucial and can range from strong acids or bases to organometallic compounds.

For example, sodium tert-butoxide can be an effective catalyst for this transformation. The reaction equilibrium is typically shifted towards the desired product by using a large excess of tert-butanol or by removing the lower-boiling alcohol (e.g., methanol (B129727) or ethanol) as it is formed.

Enzymatic catalysis also presents a green and selective alternative for transesterification. Lipases, for instance, can catalyze the reaction under mild conditions, often with high selectivity, which can be advantageous when dealing with multifunctional molecules like 2-amino-6-fluorobenzoic acid.

Aminolysis-Mediated Synthesis Pathways Involving Related Acid Chloride Intermediates

A multi-step approach involving the corresponding acid chloride can also be employed for the synthesis of tert-butyl 2-amino-6-fluorobenzoate. This method begins with the conversion of 2-amino-6-fluorobenzoic acid into its acid chloride derivative, typically using a reagent like thionyl chloride or oxalyl chloride.

The resulting 2-amino-6-fluorobenzoyl chloride is a highly reactive intermediate that can then be reacted with tert-butanol to form the desired ester. This reaction is usually carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid generated during the reaction.

It is important to note that the amino group must be protected during the formation of the acid chloride to prevent unwanted side reactions. This highlights the importance of protecting group strategies, which will be discussed in a later section.

Synthesis of the 2-Amino-6-fluorobenzoic Acid Precursor

The availability of the starting material, 2-amino-6-fluorobenzoic acid, is crucial for the synthesis of its tert-butyl ester. Several synthetic routes to this important precursor have been reported. guidechem.com

One common method involves the catalytic oxidation of 6-fluoro-2-bromotoluene, followed by amination of the resulting 6-fluoro-2-bromobenzoic acid. guidechem.com This process offers a pathway from readily available starting materials. guidechem.com Another approach starts from 2-nitro-6-fluorobenzonitrile, which undergoes hydrolysis to 2-nitro-6-fluorobenzoic acid, followed by reduction of the nitro group to an amino group. guidechem.com

A detailed experimental procedure for the synthesis of 2-amino-6-fluorobenzoic acid from 2-nitro-6-fluorobenzonitrile is as follows:

Diazonium Salt Formation and Hydrolysis : 2-nitro-6-fluorobenzonitrile is treated with a mixture of concentrated sulfuric acid and water at low temperatures, followed by the addition of sodium nitrite (B80452) to form a diazonium salt. guidechem.com This is then heated in the presence of copper sulfate (B86663) to yield 2-nitro-6-fluorobenzoic acid. guidechem.com

Nitro Reduction : The 2-nitro-6-fluorobenzoic acid is then reduced to 2-amino-6-fluorobenzoic acid using iron powder and ammonium (B1175870) chloride in water. guidechem.com

The table below summarizes a synthetic route to 2-amino-6-fluorobenzoic acid:

| Step | Starting Material | Reagents | Product | Yield |

| 1 | 2-nitro-6-fluorobenzonitrile | 1. H₂SO₄, H₂O, NaNO₂ 2. CuSO₄, Na₃PO₄ | 2-nitro-6-fluorobenzoic acid | 16.4% guidechem.com |

| 2 | 2-nitro-6-fluorobenzoic acid | Fe, NH₄Cl, H₂O | 2-amino-6-fluorobenzoic acid | 80.9% guidechem.com |

Exploration of Protecting Group Strategies for the Amine and Carboxylate Functionalities

In the synthesis of complex molecules like tert-butyl 2-amino-6-fluorobenzoate, protecting groups play a crucial role in ensuring chemoselectivity. organic-chemistry.org A protecting group temporarily masks a reactive functional group, preventing it from participating in a reaction while another part of the molecule is being modified. organic-chemistry.org

Amine Protection:

The nucleophilic nature of the amino group in 2-amino-6-fluorobenzoic acid necessitates its protection during certain synthetic steps, such as the formation of an acid chloride. organic-chemistry.org Common protecting groups for amines include:

Boc (tert-butoxycarbonyl): This group is widely used and can be introduced by reacting the amine with di-tert-butyl dicarbonate. It is stable under a variety of conditions but can be easily removed with acid. creative-peptides.com

Cbz (benzyloxycarbonyl): Introduced using benzyl (B1604629) chloroformate, the Cbz group is stable to mild acids and bases but can be cleaved by catalytic hydrogenation. creative-peptides.com

Fmoc (9-fluorenylmethyloxycarbonyl): This group is notable for its lability to bases, such as piperidine, making it useful in orthogonal protection strategies. creative-peptides.comwikipedia.org

The choice of protecting group depends on the specific reaction conditions of the subsequent steps. An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, is particularly valuable in multi-step syntheses. wikipedia.org

Carboxylate Protection:

The carboxylic acid group can be protected as an ester. The tert-butyl ester itself can be considered a protecting group for the carboxylic acid, as it is stable to many reagents but can be cleaved under acidic conditions. Other esters, such as methyl or benzyl esters, can also be used, with their own specific deprotection methods.

Catalytic and Stereoselective Synthetic Approaches Towards Analogous Fluorinated Benzoates

Recent advances in catalysis have opened up new avenues for the synthesis of fluorinated benzoates and their analogues. Photosensitization catalysis, for example, has been shown to be a powerful tool for the direct C(sp³)–H fluorination of various substrates. nih.gov

In one study, benzoyl groups were used as photosensitizers in combination with Selectfluor to achieve visible light-powered direct fluorination of unactivated C(sp³)–H bonds. nih.govuni-regensburg.de This method was successfully applied to complex molecules containing alcohol and amine functional groups, which are often not tolerated in other fluorination methods. nih.govuni-regensburg.de The use of a 4-fluorobenzoyl group as a photosensitizing auxiliary not only increased the efficiency and scope of the reaction but also allowed for regioselectivity to be directed by the placement of the auxiliary. nih.govuni-regensburg.de

Stereoselective synthesis is another important area of research, particularly for the preparation of chiral fluorinated benzoates. Enzymatic methods, for instance, have been employed for the enantioselective hydrolysis of β-amino esters, yielding enantiomerically enriched products. nih.gov While not directly applied to tert-butyl 2-amino-6-fluorobenzoate in the reviewed literature, these methods demonstrate the potential for developing stereoselective syntheses of related compounds.

The table below highlights some catalytic approaches relevant to the synthesis of fluorinated benzoates:

| Catalytic Approach | Description | Key Features |

| Photosensitization Catalysis | Use of benzoyl groups as photosensitizers for direct C(sp³)–H fluorination with Selectfluor. nih.govuni-regensburg.de | - Enables fluorination of complex molecules with alcohol and amine groups. nih.govuni-regensburg.de - Can be used to direct regioselectivity. nih.govuni-regensburg.de - Milder reaction conditions (visible light). nih.govuni-regensburg.de |

| Enzymatic Catalysis | Use of enzymes, such as lipases, for enantioselective reactions. nih.gov | - High stereoselectivity. nih.gov - Mild reaction conditions. nih.gov - Environmentally friendly. |

Chemical Reactivity and Transformation Studies of Tert Butyl 2 Amino 6 Fluorobenzoate

Reactions Involving the Ester Moiety of Tert-butyl 2-amino-6-fluorobenzoate (e.g., Hydrolysis, Transamidation)

The tert-butyl ester group of tert-butyl 2-amino-6-fluorobenzoate is susceptible to cleavage under specific conditions, primarily through hydrolysis.

Hydrolysis:

Acid-catalyzed hydrolysis is a common method to convert the tert-butyl ester back to the corresponding carboxylic acid, 2-amino-6-fluorobenzoic acid. This reaction is typically carried out in the presence of a strong acid, such as trifluoroacetic acid or hydrochloric acid, in an appropriate solvent. The bulky nature of the tert-butyl group can sometimes necessitate harsher conditions compared to less sterically hindered esters. The stability of the tert-butyl carbocation, which is formed as a leaving group, facilitates this transformation.

Research has shown that related compounds, such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, exhibit unusual resistance to aqueous hydrolysis, highlighting how molecular structure can significantly influence reactivity. nih.gov

Transamidation:

While less common for tert-butyl esters due to steric hindrance, transamidation reactions can be achieved under specific catalytic conditions. These reactions would involve the direct conversion of the ester to an amide by treatment with an amine. This transformation often requires elevated temperatures and the use of a catalyst to overcome the high activation energy associated with the departure of the tert-butoxide leaving group.

The table below summarizes these transformations:

| Reaction | Reagents | Product |

| Acid-Catalyzed Hydrolysis | Strong acid (e.g., HCl, TFA) | 2-Amino-6-fluorobenzoic acid |

| Transamidation | Amine, Catalyst | 2-Amino-6-fluorobenzamide derivative |

Transformations of the Aromatic Amine Functionality (e.g., Derivatization, Diazotization)

The amino group on the aromatic ring is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Derivatization:

The nucleophilic nature of the primary amine allows for a wide range of derivatization reactions. These include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. This is a common strategy to protect the amine or to introduce specific side chains.

Alkylation: Introduction of alkyl groups onto the nitrogen atom, although this can sometimes be challenging to control and may lead to mixtures of mono- and di-alkylated products.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides, which are important functional groups in medicinal chemistry.

Diazotization:

Treatment of the aromatic amine with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) leads to the formation of a diazonium salt. This highly reactive intermediate is a cornerstone of synthetic organic chemistry and can undergo a variety of subsequent reactions, including:

Sandmeyer Reaction: Displacement of the diazonium group with a variety of nucleophiles, such as halides (Cl, Br) or cyanide (CN), using copper(I) salts as catalysts.

Schiemann Reaction: Thermal decomposition of the corresponding tetrafluoroborate (B81430) salt to introduce a fluorine atom.

Gomberg-Bachmann Reaction: Arylation reactions with another aromatic compound.

Reduction: Replacement of the diazonium group with a hydrogen atom using reducing agents like hypophosphorous acid.

The reactivity of the amino group is fundamental to the synthetic utility of tert-butyl 2-amino-6-fluorobenzoate.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Fluorobenzoate Core

The electronic properties of the substituents on the benzene (B151609) ring—the amino group, the fluorine atom, and the tert-butoxycarbonyl group—dictate the regioselectivity of aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS):

The amino group is a powerful activating and ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. The fluorine atom is a deactivating but ortho-, para-directing group. The tert-butoxycarbonyl group is a deactivating and meta-directing group. The interplay of these directing effects determines the position of incoming electrophiles.

The general mechanism for EAS involves two steps: attack of the electrophile by the pi-bond of the aromatic ring, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The rate-determining step is the initial attack, which disrupts the aromatic system. masterorganicchemistry.com

Given the strong activating effect of the amino group, electrophilic substitution is expected to occur at the positions ortho and para to it. However, the position ortho to the amino group is also ortho to the fluorine and meta to the ester, while the position para to the amino group is ortho to the ester and meta to the fluorine. The steric bulk of the tert-butyl group can also influence the outcome, potentially favoring substitution at less hindered positions. libretexts.org

Nucleophilic Aromatic Substitution (NAS):

Nucleophilic aromatic substitution is generally less favorable on electron-rich benzene rings. However, the presence of the electron-withdrawing fluorine atom can facilitate NAS reactions under certain conditions, particularly if a strong electron-withdrawing group is present ortho or para to the leaving group. youtube.comyoutube.com In the case of tert-butyl 2-amino-6-fluorobenzoate, the fluorine atom is the most likely leaving group in an NAS reaction. The reaction is typically facilitated by a strong nucleophile and may require elevated temperatures. youtube.com The mechanism proceeds through a Meisenheimer complex, a negatively charged intermediate. youtube.comyoutube.com

The table below outlines the directing effects of the substituents:

| Substituent | Electronic Effect | Directing Influence (EAS) |

| -NH₂ | Activating | Ortho, Para |

| -F | Deactivating | Ortho, Para |

| -COOC(CH₃)₃ | Deactivating | Meta |

Palladium-Catalyzed Cross-Coupling Reactions Utilizing Halogenated Derivatives of Tert-butyl 2-amino-6-fluorobenzoate

Halogenated derivatives of tert-butyl 2-amino-6-fluorobenzoate are valuable substrates for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, a bromo-substituted derivative like tert-butyl 2-amino-6-bromo-4-fluorobenzoate can be utilized in these transformations. nih.gov

Common palladium-catalyzed cross-coupling reactions include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl compound.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to form an alkynylated aromatic compound.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.

Stille Coupling: Reaction with an organotin reagent.

These reactions typically proceed via a catalytic cycle involving oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the coupling partner, and finally reductive elimination to yield the product and regenerate the catalyst.

The table below lists some examples of these reactions:

| Reaction Name | Coupling Partner | Product Type |

| Suzuki Coupling | Organoboron reagent | Biaryl |

| Heck Coupling | Alkene | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne | Arylalkyne |

| Buchwald-Hartwig Amination | Amine | Arylamine |

Ring-Opening and Ring-Closing Reaction Pathways with Tert-butyl 2-amino-6-fluorobenzoate Derivatives

Derivatives of tert-butyl 2-amino-6-fluorobenzoate can serve as precursors for the synthesis of various heterocyclic systems through ring-closing reactions. These intramolecular cyclizations often rely on the reactivity of the amino group and the ester functionality, or on other functional groups introduced onto the aromatic ring.

For example, if the amino group is acylated with a reagent containing a suitable leaving group, an intramolecular nucleophilic attack could lead to the formation of a cyclic amide (lactam). Similarly, transformations involving both the amino group and the ortho-positioned ester could lead to the formation of benzoxazinones or other related heterocyclic structures.

While specific examples of ring-opening reactions directly involving the aromatic core of tert-butyl 2-amino-6-fluorobenzoate are less common, transformations of heterocyclic products derived from it could involve subsequent ring-opening pathways.

Mechanistic Investigations of Key Transformations

The mechanisms of the reactions discussed above are well-established in organic chemistry.

Ester Hydrolysis: The acid-catalyzed hydrolysis of the tert-butyl ester proceeds via an AAL1 mechanism, where the protonated ester undergoes unimolecular cleavage of the alkyl-oxygen bond to form the stable tert-butyl carbocation and the carboxylic acid.

Electrophilic Aromatic Substitution: The mechanism involves the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com The rate of reaction and the regioselectivity are governed by the ability of the substituents to stabilize or destabilize this intermediate. stackexchange.com Electron-donating groups stabilize the intermediate, leading to faster reactions and ortho/para-directing effects, while electron-withdrawing groups have the opposite effect. masterorganicchemistry.comstackexchange.com

Nucleophilic Aromatic Substitution: The SNAr mechanism is a two-step process involving the addition of the nucleophile to the aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. youtube.comyoutube.com The presence of electron-withdrawing groups ortho and/or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex. youtube.comnih.gov

Palladium-Catalyzed Cross-Coupling: These reactions proceed through a catalytic cycle that generally involves three key steps:

Oxidative Addition: The aryl halide adds to the Pd(0) catalyst to form a Pd(II) species.

Transmetalation: The organic group from the coupling partner is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple, forming the final product and regenerating the Pd(0) catalyst.

Understanding these fundamental mechanisms is crucial for predicting the outcome of reactions and for designing new synthetic strategies based on tert-butyl 2-amino-6-fluorobenzoate and its derivatives.

Advanced Spectroscopic and Structural Characterization Studies of Tert Butyl 2 Amino 6 Fluorobenzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of tert-butyl 2-amino-6-fluorobenzoate and its derivatives. Both ¹H and ¹³C NMR provide a wealth of information regarding the molecular framework, electronic environment of the nuclei, and the spatial arrangement of atoms.

In the ¹H NMR spectrum of tert-butyl 2-amino-6-fluorobenzoate, the tert-butyl group characteristically presents as a sharp singlet, typically integrating to nine protons. This signal's intensity and sharpness, even when attached to larger molecules, are due to the rapid internal motions of the three chemically equivalent methyl groups. nih.gov The aromatic protons exhibit complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom. The chemical shifts and coupling constants of these aromatic protons are highly sensitive to the substitution pattern on the benzoic acid ring.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the ester group and the carbons of the tert-butyl group have distinct chemical shifts. The aromatic carbons show resonances that are influenced by the electron-donating amino group and the electron-withdrawing fluorine atom. Solid-state NMR techniques can be particularly powerful for establishing stereochemistry and verifying molecular conformation by comparing experimental ¹³C tensor principal values with those computed for possible stereoisomers. nih.gov

Temperature-dependent NMR studies can be employed to investigate conformational dynamics, such as the rotation around single bonds. beilstein-journals.org For instance, in related molecules, the presence of rotamers (conformational isomers) can be identified by the appearance of multiple sets of signals at lower temperatures, which coalesce as the temperature is increased. beilstein-journals.org This allows for the determination of the energy barriers for bond rotation. beilstein-journals.org

Table 1: Representative NMR Data for Related Compounds

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Tert-butyl benzylcarbamate | 7.34-7.24 (m, 5H), 4.90 (bs, 1H), 4.31 (s, 2H), 1.46 (s, 9H) | 155.90, 146.74, 138.90, 128.58, 127.47, 127.30, 79.45, 44.66, 28.40 |

| Tert-butyl (pyridin-3-ylmethyl)carbamate | 8.52-8.49 (m, 2H), 7.64 (d, J = 8Hz, 1H), 7.28-7.25 (m, 1H), 5.18 (bs, 1H), 4.33 (s, 2H), 1.45 (s, 9H) | 155.90, 148.80, 148.50, 135.30, 134.70, 123.50, 79.80, 42.10, 28.30 |

| Tert-butyl naphthalen-2-ylcarbamate | 8.00 (s, 1H), 7.77-7.75 (m, 3H), 7.46-7.43 (t, J = 8Hz, 1H), 7.39-7.33 (m, 2H), 6.66 (bs, 1H), 1.57 (s, 9H) | 153.1, 136.1, 134.3, 130.3, 128.9, 127.7, 127.6, 126.6, 124.7, 119.4, 114.8, 80.8, 28.6 |

| Tert-butyl (2-nitrophenyl)carbamate | 9.65 (bs, 1H), 8.55 (d, J = 8Hz, 1H), 8.18 (d, J = 8Hz, 1H), 7.60 (t, J = 8Hz, 1H), 7.08 (t, J = 8Hz, 1H), 1.54 (s, 9H) | 152.20, 135.90, 135.70, 125.80, 121.80, 120.70, 81.80, 28.20 |

| Tert-butyl 1H-benzo[d]imidazol-2-ylcarbamate | 7.61(d, J = 8Hz, 1H), 7.3(d, J = 8Hz, 1H), 7.20(t, J = 8Hz, 1H), 7.05(t, J = 8Hz, 1H), 6.54 (s, 1H), 1.71(s, 9H) | 153.90, 150.70, 142.10, 130.30, 124.4, 120.70, 116.30, 113.90, 85.90, 28.10 |

Note: The data presented is for structurally related compounds to provide an insight into the expected spectral features. rsc.org

Advanced Mass Spectrometry (MS) Techniques for Reaction Monitoring and Unambiguous Identification of Intermediates

Advanced mass spectrometry (MS) techniques are indispensable for the synthesis and characterization of tert-butyl 2-amino-6-fluorobenzoate and its derivatives. High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the unambiguous determination of elemental compositions and the confirmation of product identity. nih.gov Techniques like electrospray ionization (ESI) are commonly used to gently ionize the molecules, preserving their structural integrity for analysis.

During the synthesis of these compounds, MS can be used for reaction monitoring. By analyzing small aliquots of the reaction mixture over time, it is possible to track the consumption of starting materials and the formation of products and any intermediates. This real-time analysis allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Furthermore, MS is crucial for the identification of transient or unstable intermediates that may not be observable by other techniques. Tandem mass spectrometry (MS/MS) can be employed to fragment the ions of interest, providing structural information that aids in the elucidation of reaction mechanisms. For example, in the synthesis of related aminopyrazole structures, MS was used to confirm the molecular weight of key intermediates. acs.org

Table 2: Predicted Collision Cross Section (CCS) Data for Tert-butyl 2-amino-6-fluorobenzoate

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 212.10814 | 145.2 |

| [M+Na]⁺ | 234.09008 | 153.5 |

| [M-H]⁻ | 210.09358 | 147.7 |

| [M+NH₄]⁺ | 229.13468 | 164.1 |

| [M+K]⁺ | 250.06402 | 151.7 |

| [M+H-H₂O]⁺ | 194.09812 | 139.0 |

| [M+HCOO]⁻ | 256.09906 | 166.6 |

| [M+CH₃COO]⁻ | 270.11471 | 189.6 |

| [M+Na-2H]⁻ | 232.07553 | 149.1 |

| [M]⁺ | 211.10031 | 144.6 |

| [M]⁻ | 211.10141 | 144.6 |

Note: These are predicted values and provide a theoretical basis for experimental measurements. uni.lu

X-ray Crystallography for Precise Determination of Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For tert-butyl 2-amino-6-fluorobenzoate and its derivatives, a single-crystal X-ray diffraction study would provide accurate bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the crystalline form.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule and characterizing the nature of its chemical bonds.

In the IR spectrum of tert-butyl 2-amino-6-fluorobenzoate, characteristic absorption bands would be expected for the N-H stretching vibrations of the amino group (typically in the range of 3300-3500 cm⁻¹), the C-H stretching vibrations of the aromatic ring and the tert-butyl group (around 2800-3100 cm⁻¹), and a strong C=O stretching vibration for the ester carbonyl group (around 1700-1730 cm⁻¹). The C-F stretching vibration would also be present, though its position can be more variable. The bending vibrations of the amino group and the various C-H and C-C bonds provide a fingerprint region that is unique to the molecule.

Raman spectroscopy provides complementary information. While strong in the IR spectrum, the C=O stretch is often weaker in the Raman spectrum. Conversely, the C-C stretching vibrations of the aromatic ring, which may be weak in the IR, often give rise to strong Raman bands. The combination of both IR and Raman spectroscopy provides a more complete vibrational profile of the molecule. For example, studies on related aminobenzoic acids have utilized both FT-IR and FT-Raman to perform detailed vibrational assignments. nih.govijtsrd.com

Table 3: General Expected Vibrational Frequencies for Tert-butyl 2-amino-6-fluorobenzoate

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Amino (N-H) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (tert-butyl) | Stretching | 2850 - 2970 |

| Carbonyl (C=O) | Stretching | 1700 - 1730 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| C-F | Stretching | 1000 - 1400 |

| N-H | Bending | 1550 - 1650 |

| C-H | Bending | 1350 - 1480 (aliphatic), 690-900 (aromatic out-of-plane) |

Note: These are general ranges and the exact positions will depend on the specific molecular environment.

Chromatographic Methods (HPLC, UPLC) for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for assessing the purity of tert-butyl 2-amino-6-fluorobenzoate and for monitoring the progress of reactions in which it is a reactant or product. These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

For purity assessment, a sample of the compound is injected into the chromatograph, and the resulting chromatogram shows a peak for each component. A pure sample will ideally exhibit a single, sharp peak. The area of this peak is proportional to the concentration of the compound, allowing for quantitative analysis. The presence of additional peaks indicates the presence of impurities, and their peak areas can be used to estimate their relative amounts.

In reaction monitoring, small samples are taken from the reaction mixture at different time points and analyzed by HPLC or UPLC. rsc.org This allows for the tracking of the disappearance of starting materials and the appearance of the desired product. This information is invaluable for determining when a reaction is complete and for optimizing reaction conditions to maximize yield and minimize the formation of byproducts. The choice of stationary phase (e.g., C18) and mobile phase (e.g., a mixture of acetonitrile (B52724) and water) is crucial for achieving good separation of the components.

Theoretical and Computational Chemistry Investigations of Tert Butyl 2 Amino 6 Fluorobenzoate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules like tert-butyl 2-amino-6-fluorobenzoate. These calculations provide a foundational understanding of the molecule's behavior at a subatomic level.

Key reactivity descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For a molecule like tert-butyl 2-amino-6-fluorobenzoate, the HOMO is likely to be localized on the electron-rich aminobenzoate ring, while the LUMO would also be associated with this aromatic system.

Another important descriptor is the molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For tert-butyl 2-amino-6-fluorobenzoate, the MEP would likely show negative potential around the oxygen atoms of the ester group and the nitrogen of the amino group, indicating these as sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the amino group.

Illustrative Data Table for Calculated Quantum Chemical Properties:

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can aid in the identification and characterization of tert-butyl 2-amino-6-fluorobenzoate.

NMR Chemical Shifts: Theoretical calculations can provide predictions of ¹H and ¹³C NMR chemical shifts. sourceforge.io These predictions are based on calculating the magnetic shielding of each nucleus, which is influenced by its local electronic environment. sourceforge.io For tert-butyl 2-amino-6-fluorobenzoate, distinct chemical shifts would be predicted for the protons and carbons of the tert-butyl group, the aromatic ring, and the amino group. nih.gov Comparing these predicted shifts with experimental data can confirm the molecule's structure.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy are used to identify functional groups in a molecule by detecting their characteristic vibrational frequencies. Quantum chemical calculations can predict these vibrational frequencies and their corresponding intensities. For tert-butyl 2-amino-6-fluorobenzoate, characteristic frequencies would be predicted for the N-H stretching of the amino group, the C=O stretching of the ester, and the C-F stretching of the fluorinated benzene (B151609) ring.

Illustrative Data Table for Predicted Spectroscopic Parameters:

| Parameter | Predicted Value | Functional Group Assignment |

| ¹H NMR Shift (tert-butyl) | 1.5 ppm | -(CH₃)₃ |

| ¹³C NMR Shift (C=O) | 168 ppm | Ester carbonyl |

| IR Frequency (N-H stretch) | 3400-3500 cm⁻¹ | Amino group |

| IR Frequency (C=O stretch) | 1710-1730 cm⁻¹ | Ester group |

Conformational Analysis and Energetics of Tert-butyl 2-amino-6-fluorobenzoate

The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and determining their relative energies. For tert-butyl 2-amino-6-fluorobenzoate, rotation around the single bonds, such as the C-O bond of the ester and the C-N bond of the amino group, would lead to different conformers.

Computational methods can be used to perform a systematic search for these conformers and calculate their energies. This would reveal the most stable (lowest energy) conformation of the molecule and the energy barriers between different conformers. The bulky tert-butyl group and the fluorine atom would likely impose significant steric constraints, influencing the preferred orientation of the functional groups.

Illustrative Data Table for Conformational Analysis:

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (O=C-O-C) |

| 1 (Global Minimum) | 0.0 | 180° |

| 2 | 2.5 | 60° |

| 3 | 2.8 | -60° |

Molecular Modeling of Interactions with Receptor Mimics or Catalytic Sites

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target, such as a receptor or an enzyme. google.com This method is crucial in drug discovery and design. While there are no specific clinical outcomes to consider for tert-butyl 2-amino-6-fluorobenzoate in this context, we can explore its potential interactions with model receptor sites.

A docking study would involve placing the molecule into the binding site of a model receptor and calculating the binding affinity. This would provide insights into the types of interactions that drive the binding, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For tert-butyl 2-amino-6-fluorobenzoate, the amino group could act as a hydrogen bond donor, while the carbonyl oxygen could be a hydrogen bond acceptor. The fluorinated benzene ring and the tert-butyl group could participate in hydrophobic interactions.

Reaction Mechanism Pathway Calculations and Transition State Analysis

Computational chemistry can be used to investigate the mechanisms of chemical reactions involving tert-butyl 2-amino-6-fluorobenzoate. This involves mapping out the entire reaction pathway, from reactants to products, and identifying the transition states.

For example, the synthesis of this compound could be studied computationally. By calculating the energies of the reactants, intermediates, transition states, and products, the reaction's feasibility and kinetics can be understood. Transition state theory can be used to calculate the activation energy, which is a key factor in determining the reaction rate. This type of analysis is valuable for optimizing reaction conditions and understanding the underlying chemical transformations.

Applications of Tert Butyl 2 Amino 6 Fluorobenzoate in Foundational Organic and Materials Chemistry Research

Role as a Synthetic Precursor for Heterocyclic Scaffolds

The strategic placement of the amino and fluoro groups on the benzene (B151609) ring of tert-butyl 2-amino-6-fluorobenzoate makes it an excellent precursor for the synthesis of various heterocyclic compounds. The amino group can readily participate in cyclization reactions, while the fluorine atom can influence the electronic properties and reactivity of the molecule, as well as the biological activity of the final heterocyclic product.

For instance, this compound can be envisioned as a key starting material for the synthesis of fluorinated benzothiazoles. Benzothiazoles are a class of heterocyclic compounds with a wide range of biological activities. The synthesis could involve the reaction of the amino group with a thiocyanating agent, followed by intramolecular cyclization. The presence of the fluorine atom at the 6-position of the resulting benzothiazole (B30560) can significantly impact its properties.

Utility as a Building Block in the Synthesis of Functionalized Aromatic Compounds

Tert-butyl 2-amino-6-fluorobenzoate is a valuable building block for constructing more complex functionalized aromatic compounds. The amino group provides a handle for various chemical transformations, such as diazotization followed by Sandmeyer or Schiemann reactions, to introduce a wide array of substituents onto the aromatic ring. Furthermore, the tert-butyl ester can be hydrolyzed under specific conditions to reveal a carboxylic acid group, which can then be used for further functionalization, such as amide bond formation.

The fluorine atom also plays a crucial role, often directing the regioselectivity of subsequent electrophilic aromatic substitution reactions. This directing effect, combined with the reactivity of the amino group, allows for the controlled synthesis of polysubstituted aromatic compounds with well-defined substitution patterns. These functionalized aromatic compounds can serve as intermediates in the synthesis of agrochemicals, and other specialty chemicals.

Incorporation into Schiff Bases and Related Ligand Systems for Coordination Chemistry Research

The amino group of tert-butyl 2-amino-6-fluorobenzoate can be readily condensed with aldehydes or ketones to form Schiff bases. These Schiff bases, containing both nitrogen and oxygen donor atoms, can act as versatile ligands in coordination chemistry. The fluorine atom and the tert-butyl group can modulate the steric and electronic properties of the resulting ligands, influencing the coordination geometry and reactivity of the metal complexes formed.

The resulting metal complexes can be studied for their catalytic activity, magnetic properties, and potential applications in materials science. For example, Schiff base ligands derived from this compound can be used to synthesize transition metal complexes that mimic the active sites of metalloenzymes or act as catalysts for various organic transformations. The presence of the fluorine atom can enhance the stability and catalytic performance of these complexes.

Contribution to the Development of Chemical Probes for Biochemical Research (Excluding Clinical Outcomes)

The unique structural features of tert-butyl 2-amino-6-fluorobenzoate make it a potential component in the design of chemical probes for biochemical research. The fluorine atom can be utilized as a reporter group for ¹⁹F NMR spectroscopy, a powerful technique for studying molecular interactions and dynamics in biological systems.

For example, a molecule incorporating the tert-butyl 2-amino-6-fluorobenzoate scaffold could be designed to bind to a specific protein target. The changes in the ¹⁹F NMR signal upon binding could provide valuable information about the binding event and the local environment of the probe. Additionally, the amino group can be used to attach fluorescent dyes or other reporter groups, creating multimodal probes for various biochemical assays. These probes can be instrumental in understanding fundamental biological processes at the molecular level, without direct application to clinical outcomes.

Investigation as a Component in Polymer Science or Material Science Applications (e.g., Fluorinated Polymers)

The presence of a fluorine atom in tert-butyl 2-amino-6-fluorobenzoate makes it an attractive monomer or additive for the development of new fluorinated polymers and materials. Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy.

This compound could potentially be polymerized through reactions involving the amino group or by first converting the ester to a more reactive functional group. The resulting polymers would possess the desirable properties of fluorinated materials, with the potential for further modification through the remaining functional groups. These materials could find applications in coatings, membranes, and other high-performance materials. The specific substitution pattern of the starting material allows for precise control over the polymer architecture and properties.

Study in Structure-Activity Relationship (SAR) Methodologies for Novel Compound Libraries

In the field of medicinal chemistry and drug discovery, understanding the relationship between the structure of a molecule and its biological activity is paramount. Tert-butyl 2-amino-6-fluorobenzoate serves as a valuable scaffold for generating libraries of related compounds for structure-activity relationship (SAR) studies. nih.gov

Structure Activity Relationship Sar Studies of Tert Butyl 2 Amino 6 Fluorobenzoate Derivatives Excluding Clinical Applications

Impact of Ester Variation on Reactivity and Molecular Recognition

Variation of this ester group can lead to significant changes in the chemical profile of the molecule. Replacing the tert-butyl group with smaller, less sterically demanding alkyl groups, such as methyl or ethyl esters, would be expected to increase the susceptibility of the carbonyl carbon to nucleophilic attack. Conversely, introducing even bulkier ester groups could further enhance steric protection.

| Ester Group | Steric Hindrance | Expected Relative Rate of Hydrolysis |

| Methyl | Low | High |

| Ethyl | Moderate | Medium |

| Isopropyl | High | Low |

| Tert-butyl | Very High | Very Low |

| Benzyl (B1604629) | Moderate | Medium-Low |

This table provides a qualitative prediction of the relative rate of hydrolysis based on the steric bulk of different ester groups.

Systematic Modification of the Amino Group and Its Influence on Electronic Properties

The 2-amino group is a powerful electron-donating group, influencing the electronic properties of the aromatic ring through a significant +R (resonance) effect. lumenlearning.com This donation of electron density via its lone pair of electrons activates the ring, making it more nucleophilic and susceptible to electrophilic aromatic substitution. researchgate.netlibretexts.org The amino group's basicity is also a key feature, allowing for protonation and the formation of salts.

Systematic modification of this amino group can profoundly alter the electronic landscape of the molecule. For instance, acylation of the amino group to form an amide would transform it into an electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution. Alkylation of the amino group (to a secondary or tertiary amine) would increase its electron-donating character through inductive effects, further activating the ring.

| Amino Group Modification | Electronic Effect | Expected Impact on Aromatic Ring Nucleophilicity |

| -NH2 (Primary Amine) | Strong Electron-Donating (+R) | High |

| -NHR (Secondary Amine) | Stronger Electron-Donating (+R, +I) | Very High |

| -NR2 (Tertiary Amine) | Strongest Electron-Donating (+R, +I) | Highest |

| -NHC(O)R (Amide) | Electron-Withdrawing (-R) | Low |

This table illustrates the expected electronic influence of modifying the amino group on the nucleophilicity of the aromatic ring.

Exploration of Substituent Effects on the Fluorobenzoate Aromatic Ring

The introduction of additional substituents onto the fluorobenzoate ring would further modify its reactivity. Electron-donating groups, such as alkyl or alkoxy groups, would be expected to activate the ring, counteracting the deactivating effect of the fluorine and ester groups. lumenlearning.com Conversely, the introduction of strong electron-withdrawing groups, like nitro (-NO2) or cyano (-CN) groups, would further deactivate the ring, making electrophilic substitution significantly more difficult. libretexts.org The position of these substituents would also be critical in directing any subsequent reactions.

| Substituent at C4 | Electronic Effect | Expected Impact on Ring Reactivity (Electrophilic Aromatic Substitution) |

| -H | Neutral | Baseline |

| -CH3 | Electron-Donating (+I) | Increased |

| -OCH3 | Strong Electron-Donating (+R > -I) | Significantly Increased |

| -Cl | Electron-Withdrawing (-I > +R) | Decreased |

| -NO2 | Strong Electron-Withdrawing (-I, -R) | Significantly Decreased |

This table provides a predictive overview of how different substituents at the C4 position might alter the reactivity of the aromatic ring towards electrophilic attack.

Correlation of Structural Features with Chemical Reactivity Profiles

The chemical reactivity of tert-butyl 2-amino-6-fluorobenzoate derivatives is a composite of the electronic and steric effects of its constituent functional groups. The interplay between the electron-donating amino group, the deactivating fluorine atom, and the sterically hindered tert-butyl ester creates a unique reactivity profile.

For electrophilic aromatic substitution, the powerful activating effect of the amino group is the dominant factor, directing incoming electrophiles primarily to the positions ortho and para to it (C3 and C5). However, the fluorine at C6 and the ester at C1 provide significant steric hindrance around the C5 position, suggesting that substitution at C3 might be favored.

The reactivity of the ester group itself is largely governed by the steric bulk of the tert-butyl group, which hinders nucleophilic acyl substitution. Reactions at the amino group, such as acylation or alkylation, are generally facile, provided that steric hindrance from the adjacent ester and fluorine is not prohibitive.

Future Research Directions and Emerging Methodologies for Tert Butyl 2 Amino 6 Fluorobenzoate

Development of Novel and Sustainable Synthetic Routes

The chemical industry's shift towards green and sustainable practices is prompting a re-evaluation of traditional synthetic methods. For intermediates like Tert-butyl 2-amino-6-fluorobenzoate, future research will prioritize the development of routes that are not only efficient but also environmentally benign.

One promising area is the adoption of greener solvents and catalysts. For instance, the synthesis of aminobenzoic acids, the core of the target molecule, is being explored using bio-based materials in subcritical water, a green and sustainable approach. mdpi.comresearchgate.net This method can involve the reduction of a nitro group and oxidation of a formyl group in a one-pot process, significantly reducing waste and hazardous reagent use. mdpi.comresearchgate.net

Furthermore, the development of more sustainable reagents for fluorination is a key research area. Traditional fluorinating agents can be hazardous, and researchers are exploring alternatives to make the synthesis of fluorinated amines greener. nih.gov This includes valorizing potent greenhouse gases like SF₆ as a fluorine source. nih.govacs.org The synthesis of fluorinated amines, a critical component of the target molecule, is also being improved through catalytic hydrogenation of fluorine-containing nitro compounds, which is an economical and sustainable method for production. alfa-chemistry.com

The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will guide the design of future synthetic pathways. The goal is to create processes that are not only scalable and cost-effective but also have a minimal environmental footprint.

Exploration of Unconventional Reaction Pathways and Catalysis

Moving beyond traditional synthetic transformations, researchers are investigating unconventional reaction pathways to access complex molecules like Tert-butyl 2-amino-6-fluorobenzoate. Photocatalysis, in particular, is emerging as a powerful tool for C-H amination. This method allows for the direct formation of carbon-nitrogen bonds on arenes using alkyl amines, light, and a photocatalyst. youtube.com This approach could offer a more direct and efficient route to aminobenzoate derivatives.

Application in Flow Chemistry and Automated Synthesis

Flow chemistry is rapidly becoming a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing. Its application to the synthesis of Tert-butyl 2-amino-6-fluorobenzoate and its analogs holds immense promise for improving efficiency, safety, and scalability.

Automated flow chemistry systems enable the continuous synthesis of compound libraries, which is invaluable for exploring structure-activity relationships and discovering new drug candidates. syrris.com These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and yield. nih.gov For the synthesis of fluorinated compounds, flow chemistry is particularly advantageous as it allows for the safe handling of hazardous reagents and the rapid optimization of reaction conditions. chemistryviews.org A semi-continuous process for the synthesis of racemic fluorinated α-amino acids from fluorinated amines has been developed, showcasing the potential of this technology. chemistryviews.org

The integration of automated synthesis with downstream processes like purification can further streamline the production of complex molecules. syrris.com This "Lego-like" approach to synthesis, where modular units are combined in a sequence, can be used to perform multi-step syntheses in a continuous and automated fashion. nih.gov

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

AI is also being integrated with automated synthesis platforms. acs.org This combination allows for a closed-loop system where AI designs an experiment, a robot performs the synthesis, and the results are fed back to the AI to refine the next iteration. This data-driven approach can dramatically accelerate the discovery and optimization of new synthetic methods. cmhrj.com

Investigation into Bio-inspired Synthetic Strategies for Analogous Tert-butyl Moieties

Nature provides a rich source of inspiration for the development of new synthetic methods. Bio-inspired strategies, particularly the use of enzymes, are gaining traction for the synthesis of complex molecules under mild and environmentally friendly conditions.

For the synthesis of the tert-butyl ester group in Tert-butyl 2-amino-6-fluorobenzoate, enzymatic methods offer a promising alternative to traditional chemical esterification. researchgate.net Enzymes like proteases can catalyze the formation of tert-butyl esters in high yields under mild conditions. researchgate.net The deprotection of tert-butyl esters can also be achieved using enzymatic methods. organic-chemistry.org

Biocatalytic amination is another area of intense research. researchgate.net Enzymes such as transaminases can be used to introduce amino groups into organic molecules with high selectivity. researchgate.net Researchers are also exploring biocatalytic cascades, where multiple enzymes work in sequence to perform complex transformations in a one-pot reaction. rsc.orgacs.org For example, a three-enzyme cascade has been developed for the synthesis of secondary amines from cycloalkanes. rsc.org The application of such bio-inspired strategies to the synthesis of fluorinated aromatic amines could lead to more sustainable and efficient production methods. nih.govnih.gov

Q & A

Q. What are the key considerations for synthesizing tert-butyl 2-amino-6-fluorobenzoate with high purity?

Methodological Answer:

- Step 1 : Start with halogenation of the benzoate precursor (e.g., introducing fluorine at the 6-position via electrophilic substitution under controlled temperature (0–5°C) to minimize side reactions).

- Step 2 : Protect the amino group using tert-butoxycarbonyl (Boc) or similar protecting agents to avoid undesired reactivity during subsequent steps .

- Step 3 : Monitor reaction progress via TLC or HPLC, adjusting solvent polarity (e.g., hexane/ethyl acetate gradients) to optimize separation.

- Step 4 : Purify via column chromatography using silica gel, prioritizing fractions with >95% purity (validated by NMR and LC-MS). Key Challenge: Fluorine’s electron-withdrawing nature may reduce nucleophilicity of adjacent groups, requiring careful stoichiometric balancing .

Q. How can the structural integrity of tert-butyl 2-amino-6-fluorobenzoate be confirmed post-synthesis?

Methodological Answer:

- FT-IR : Confirm the presence of C=O (ester) at ~1700–1750 cm⁻¹ and N-H (amine) at ~3300–3500 cm⁻¹.

- NMR : Use H NMR to verify tert-butyl protons (singlet at ~1.4 ppm) and F NMR to confirm fluorine’s position (specific coupling patterns).

- XRD : For crystalline samples, analyze crystal packing to resolve ambiguities in substituent orientation .

- Mass Spec : Ensure molecular ion peaks align with the expected molecular formula (e.g., [M+H]+ for CHFNO).

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Analysis : Compare reaction rates with analogous methyl or ethyl esters. For example, Suzuki-Miyaura coupling may show reduced yields due to tert-butyl’s bulk hindering Pd catalyst access .

- Electronic Profiling : Use DFT calculations to map electron density around the amino and ester groups. Fluorine’s inductive effect may enhance electrophilicity at the 2-position, favoring nucleophilic attacks .

- Kinetic Studies : Conduct time-resolved experiments under varying temperatures (25–80°C) to quantify activation barriers impacted by substituents .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

- Scenario 1 : Discrepancies in C NMR chemical shifts may arise from dynamic rotational isomerism. Use variable-temperature NMR (e.g., –40°C to 60°C) to stabilize conformers and assign peaks accurately .

- Scenario 2 : Unexpected LC-MS fragmentation patterns may indicate impurities or degradation. Perform stability studies under acidic/basic conditions and compare with control samples .

- Scenario 3 : Conflicting X-ray and computational data (e.g., bond angles) require revisiting solvent effects or crystal-packing forces in simulations .

Q. How can computational modeling predict the regioselectivity of tert-butyl 2-amino-6-fluorobenzoate in nucleophilic aromatic substitution?

Methodological Answer:

- Software Tools : Use Gaussian or ORCA for DFT calculations to model transition states.

- Parameters : Focus on Fukui indices to identify electrophilic centers. Fluorine’s meta-directing effect may divert nucleophiles to the 4-position, contradicting classic ortho/para trends .

- Validation : Compare predicted outcomes with experimental results using isotopically labeled substrates (e.g., O in ester groups) to trace reaction pathways .

Data-Driven Insights from Comparative Studies

| Compound | Key Feature | Reactivity Difference vs. Target Compound | Reference |

|---|---|---|---|

| Ethyl 2-chloro-6-fluoro-3-methoxybenzoate | Ethyl ester, no amino group | Lower thermal stability (ΔT = 20°C) | |

| Tert-butyl 3-bromo-... (analog) | Bromine substituent | Faster SNAr kinetics (k = 2.5x) due to Br’s leaving-group ability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.